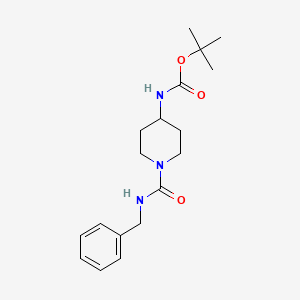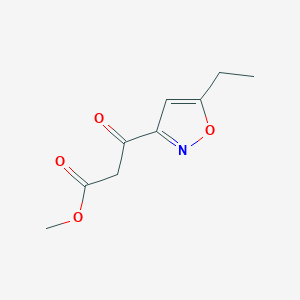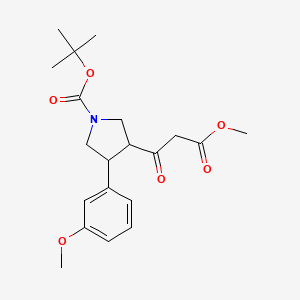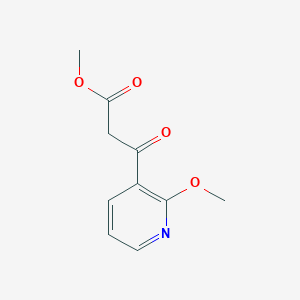
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Overview
Description
Scientific Research Applications
Vasodilation Properties
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate derivatives have shown potential in the synthesis of compounds with vasodilation properties. Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, demonstrating significant vasodilation potency in tests using isolated thoracic aortic rings of rats (Girgis et al., 2008).
Cardiotonic Activity
Research by Mosti et al. (1992) involved synthesizing ethyl and methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids. These compounds, as analogues of milrinone, showed notable positive inotropic activity, suggesting potential applications in cardiotonic treatments (Mosti et al., 1992).
Antibacterial Properties
Abdel‐Latif et al. (2019) explored the use of a derivative, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems. These systems demonstrated noteworthy in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Antihypertensive Activity
Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity, highlighting the potential medical applications of these compounds in managing hypertension (Kumar and Mashelker, 2006).
Molecular Structure Studies
Research on the structural aspects of related compounds provides insights into their properties. Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, contributing to a deeper understanding of the molecular structure and stability of these compounds (Mirković et al., 2014).
Synthesis of Macrocyclic Antibiotics
In the field of antibiotic synthesis, Okumura et al. (1998) demonstrated the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, a key component in the total synthesis of macrocyclic antibiotics like GE 2270 A (Okumura et al., 1998).
properties
IUPAC Name |
ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISKUFLWWXQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)





![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)






